4-Amino-N-cyclohexyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-cyclohexyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the difluoroethyl group and the cyclohexyl moiety adds to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-cyclohexyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like 2,2-difluoroethyl halides.
Amination and Cyclohexyl Substitution: The amino group and the cyclohexyl moiety are typically introduced through nucleophilic substitution reactions or reductive amination processes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the amino group or the pyrazole ring.
Reduction: Reduced forms of the carboxamide group, potentially leading to amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-N-cyclohexyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may serve as a lead compound for the development of new pharmaceuticals. Its potential biological activities, such as enzyme inhibition or receptor modulation, make it a candidate for drug discovery programs targeting various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics, such as increased stability or enhanced performance, to these materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-cyclohexyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The difluoroethyl group and the pyrazole ring could play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazole-3-carboxamide: Lacks the difluoroethyl and cyclohexyl groups, potentially resulting in different chemical and biological properties.
N-Cyclohexyl-1H-pyrazole-3-carboxamide: Lacks the amino and difluoroethyl groups, which may affect its reactivity and biological activity.
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxamide:
Uniqueness
The presence of the amino group, the difluoroethyl group, and the cyclohexyl moiety in 4-Amino-N-cyclohexyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-amino-N-cyclohexyl-1-(2,2-difluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N4O/c13-10(14)7-18-6-9(15)11(17-18)12(19)16-8-4-2-1-3-5-8/h6,8,10H,1-5,7,15H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNBXLPUHWYNTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN(C=C2N)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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